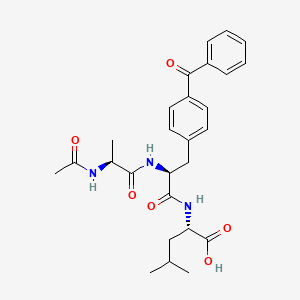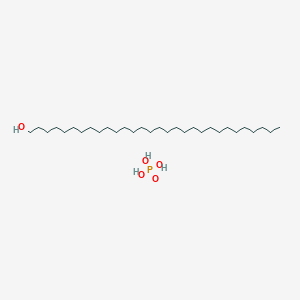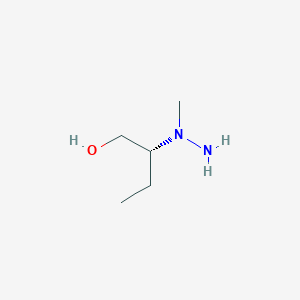
(2R)-2-(1-Methylhydrazinyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is a chiral organic compound that features a hydrazine functional group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylhydrazinyl)butan-1-ol typically involves the reaction of a suitable precursor with methylhydrazine. One possible route could be the nucleophilic substitution of a halogenated butanol derivative with methylhydrazine under basic conditions. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(1-Methylhydrazinyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: (2R)-2-(1-Methylhydrazinyl)butan-1-one
Reduction: (2R)-2-(1-Methylamino)butan-1-ol
Substitution: Various substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1-Methylhydrazinyl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(1-Hydrazinyl)butan-1-ol
- (2R)-2-(1-Methylhydrazinyl)pentan-1-ol
- (2R)-2-(1-Methylhydrazinyl)propan-1-ol
Uniqueness
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is unique due to its specific chiral center and the presence of both a hydrazine and an alcohol functional group. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
211987-91-6 |
|---|---|
Fórmula molecular |
C5H14N2O |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
(2R)-2-[amino(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-3-5(4-8)7(2)6/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
Clave InChI |
BLPWTTGUWAXVJG-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](CO)N(C)N |
SMILES canónico |
CCC(CO)N(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


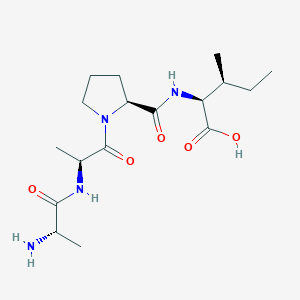
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
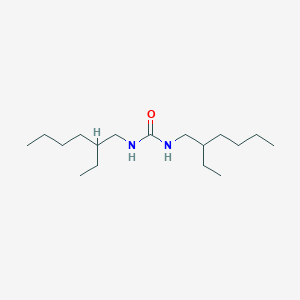
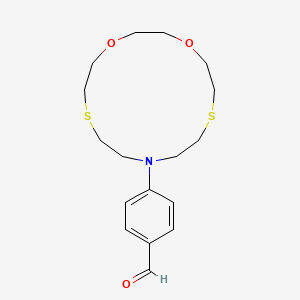
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
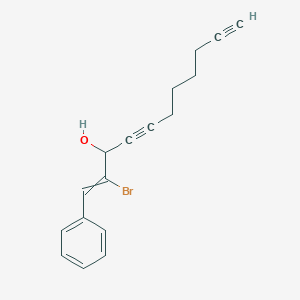
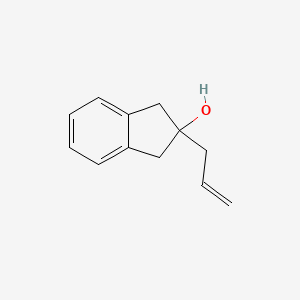
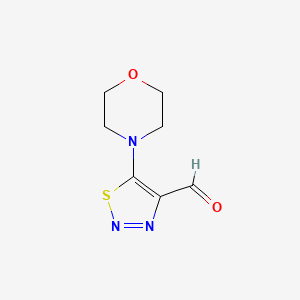
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
